8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound that belongs to the class of imidazo[2,1-f]purines. This compound is characterized by its unique structure, which includes a hydroxyphenyl group and multiple methyl groups attached to the imidazo[2,1-f]purine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
IUPAC Name |
6-(3-hydroxyphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(19(3)17(25)20(4)15(13)24)18-16(22)21(9)11-6-5-7-12(23)8-11/h5-8,23H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDQNEJGGQNFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)O)N(C(=O)N(C3=O)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-f]purine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the hydroxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Methylation: The addition of methyl groups is usually carried out using methylating agents such as methyl iodide in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s effects on lysosomes and mitochondria suggest a lysosome-nonmitochondrial pathway for inducing apoptosis .
Comparison with Similar Compounds
Similar compounds to 8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazo[2,1-f]purine derivatives with different substituents. These compounds may share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. For instance, compounds with different phenyl or alkyl groups may exhibit distinct pharmacological activities and mechanisms of action .
Biological Activity
8-(3-hydroxyphenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a compound belonging to the imidazopyridine family. This compound has garnered attention due to its potential biological activities, particularly in the realms of antidepressant effects and other therapeutic applications. This article synthesizes current research findings to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a complex arrangement that contributes to its biological activity.
Antidepressant Activity
Recent studies have highlighted the antidepressant-like properties of imidazopyridine derivatives. For instance, compounds similar to this compound exhibit significant affinity for serotonin receptors (5-HT_1A), which are critical targets in the treatment of depression. In animal models, these compounds have shown promising results in the forced swim test (FST), indicating their potential efficacy as antidepressants .
The mechanism underlying the antidepressant effects involves modulation of serotonergic pathways. Compounds like AZ-853 and AZ-861 (related derivatives) have demonstrated high binding affinity to 5-HT_1A receptors and have been associated with increased serotonin levels in the brain . This suggests that this compound may similarly influence serotonin signaling.
Case Studies and Experimental Data
Several studies have investigated the pharmacological profiles of imidazopyridine derivatives:
| Study | Compound | Activity | Model Used | Findings |
|---|---|---|---|---|
| Study 1 | AZ-853 | Antidepressant | Forced Swim Test (mice) | Significant reduction in immobility time at doses of 0.156–2.5 mg/kg |
| Study 2 | AZ-861 | Antidepressant | Forced Swim Test (mice) | Similar results to AZ-853 with effective doses ranging from 0.625–2.5 mg/kg |
| Study 3 | Related Compounds | Neuroprotective | In vitro assays | Showed protective effects against neuronal damage |
These studies collectively indicate that compounds related to this compound possess significant biological activity that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
